(E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(pyridin-4-ylmethylene)propanehydrazide

Description

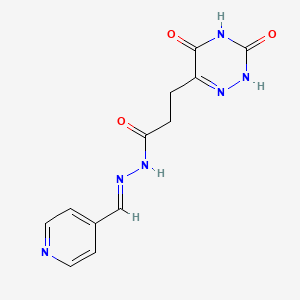

The compound (E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(pyridin-4-ylmethylene)propanehydrazide features a triazinone core conjugated via a hydrazide linker to a pyridinylmethylene group. The (E)-configuration at the hydrazone bond is critical for its structural stability and intermolecular interactions.

Properties

Molecular Formula |

C12H12N6O3 |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-pyridin-4-ylmethylideneamino]propanamide |

InChI |

InChI=1S/C12H12N6O3/c19-10(17-14-7-8-3-5-13-6-4-8)2-1-9-11(20)15-12(21)18-16-9/h3-7H,1-2H2,(H,17,19)(H2,15,18,20,21)/b14-7+ |

InChI Key |

ZEWMHWLZIPKSRH-VGOFMYFVSA-N |

Isomeric SMILES |

C1=CN=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O |

Canonical SMILES |

C1=CN=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the condensation of a triazine derivative with a pyridine aldehyde. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that include purification steps such as recrystallization or chromatography to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications, and optimization of reaction conditions is often necessary to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

Reduction: Reduction reactions can convert the compound into different reduced forms, potentially changing its reactivity.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the development of new materials and compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of advanced materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(PYRIDIN-4-YL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between the target compound and similar hydrazide derivatives:

Research Findings and Key Insights

Substituent Effects on Bioactivity

- Electron-Withdrawing Groups (e.g., CF₃ ) : Enhance metabolic stability and lipophilicity, making analogs suitable for crossing biological membranes. This is critical for CNS-targeting drugs.

- Electron-Donating Groups (e.g., OMe ) : Improve aqueous solubility and antioxidant capacity, as seen in methoxy-substituted analogs.

- Heteroaromatic Moieties (e.g., pyridine [[7], Target Compound]) : Facilitate hydrogen bonding and π-π interactions with biological targets like kinases or nucleic acids.

Biological Activity

(E)-3-(3,5-Dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(pyridin-4-ylmethylene)propanehydrazide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 345.29 g/mol. Its structure includes a triazine ring and a hydrazone linkage, which are critical for its biological activity.

Key Structural Features:

- Triazine moiety: Known for various biological activities including antimicrobial and anticancer properties.

- Hydrazone linkage: Often associated with enhanced reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that compounds containing triazine derivatives exhibit significant antimicrobial properties. Studies have shown that this compound has notable activity against various bacterial strains.

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Anticancer Activity

The compound has been evaluated for its cytotoxic effects on cancer cell lines. In vitro studies demonstrated that it exhibits significant cytotoxicity against several cancer cell lines.

Table 2: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast) | 15 |

| HeLa (Cervical) | 20 |

| A549 (Lung) | 25 |

The mechanism of action appears to involve the induction of apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of DNA Synthesis: The triazine moiety may interfere with nucleic acid synthesis in microbial and cancer cells.

- Induction of Oxidative Stress: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Modulation of Enzymatic Activity: It may inhibit specific enzymes involved in cell proliferation and survival.

Case Studies

A recent study focused on the synthesis and evaluation of various derivatives of this compound. The study highlighted that modifications to the pyridine ring significantly influenced the biological activity. For instance:

- Pyridine Substitutions: Compounds with electron-withdrawing groups on the pyridine ring showed enhanced anticancer activity compared to those with electron-donating groups.

Q & A

Basic Research Questions

Q. What are the key synthetic challenges in preparing this compound, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The synthesis involves multicomponent reactions (MCRs) to assemble the triazine and hydrazide moieties. Key challenges include controlling stereoselectivity (E-configuration) and minimizing side reactions during cyclization. Optimization strategies include:

- Temperature control (60–80°C) to avoid decomposition of the triazine precursor .

- Use of polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Catalytic additives (e.g., acetic acid) to accelerate hydrazone formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer:

- 1H/13C NMR: Critical for confirming the E-configuration of the hydrazone bond (δ ~8.5 ppm for –CH=N) and pyridine/triazine ring protons .

- Mass Spectrometry (HRMS): Validates molecular ion peaks (e.g., [M+H]+ at m/z 343.12) .

- IR Spectroscopy: Identifies carbonyl stretching vibrations (1650–1700 cm⁻¹ for triazine C=O and hydrazide N–H) .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer: Prioritize assays aligned with structural analogs:

- Antimicrobial: Broth microdilution (MIC against S. aureus and E. coli) .

- Anticancer: MTT assay on cancer cell lines (e.g., HeLa or MCF-7) .

- Enzyme Inhibition: Kinase or protease inhibition assays due to triazine’s ATP-mimetic properties .

Advanced Research Questions

Q. How does the electronic nature of substituents on the pyridine ring influence bioactivity?

- Methodological Answer: Structure-activity relationship (SAR) studies reveal:

- Electron-withdrawing groups (e.g., –NO₂) enhance antimicrobial activity by increasing electrophilicity at the triazine core .

- Steric hindrance from bulky substituents (e.g., –OCH₃) reduces binding to hydrophobic enzyme pockets .

- Computational modeling (DFT) can predict charge distribution and guide rational design .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Methodological Answer: Discrepancies often arise from:

- Assay Conditions: Standardize pH (7.4 vs. 6.5 alters protonation states) and serum content .

- Compound Stability: Perform HPLC stability checks under assay conditions .

- Target Selectivity: Use CRISPR-edited cell lines to isolate specific pathway effects .

Q. How can computational methods predict metabolic pathways and toxicity profiles?

- Methodological Answer:

- ADMET Prediction: Tools like SwissADME assess CYP450 metabolism (triazine rings are prone to oxidation) .

- Molecular Dynamics (MD): Simulate binding to hERG channels to flag cardiotoxicity risks .

- Metabolite Identification: In silico fragmentation (e.g., METLIN) predicts Phase I/II metabolites .

Experimental Design & Data Analysis

Q. What controls are essential in enzymatic inhibition assays to avoid false positives?

- Methodological Answer:

- Negative Controls: Substrate-only and enzyme-only reactions to rule out autohydrolysis .

- Positive Controls: Known inhibitors (e.g., staurosporine for kinases) to validate assay sensitivity .

- Pre-incubation Steps: Confirm time-dependent inhibition vs. reversible binding .

Q. How should researchers design dose-response experiments to account for non-linear kinetics?

- Methodological Answer:

- Use logarithmic dilution series (0.1–100 μM) to capture sigmoidal curves .

- Apply Hill slope analysis to identify cooperative binding effects .

- Repeat under varying redox conditions (e.g., ± glutathione) if the compound acts via thiol trapping .

Contradictory Data Resolution

Q. Why do some studies report high cytotoxicity while others show low toxicity?

- Methodological Answer:

- Cell Line Variability: Test across multiple lines (e.g., HEK293 vs. HepG2) due to differential expression of detoxifying enzymes .

- Apoptosis vs. Necrosis: Use flow cytometry (Annexin V/PI staining) to distinguish mechanisms .

- Solvent Artifacts: Ensure DMSO concentrations are ≤0.1% to avoid membrane disruption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.